1-methyl-3-[(3S)-pyrrolidin-3-yl]-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride
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Overview
Description
1-methyl-3-[(3S)-pyrrolidin-3-yl]-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride is a compound that belongs to the benzodiazole class
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-3-[(3S)-pyrrolidin-3-yl]-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride typically involves the following steps:
Initial formation of the benzodiazole ring: This is usually achieved by reacting a substituted aniline with a suitable aldehyde under acidic conditions.
Addition of the pyrrolidine moiety: This step involves the nucleophilic addition of the pyrrolidine ring to the benzodiazole structure, often under basic conditions to facilitate the reaction.
Formation of the hydrochloride salt: Finally, the hydrochloride salt is formed by treating the free base with hydrochloric acid.
Industrial Production Methods
On an industrial scale, the synthesis is optimized for cost-efficiency and yield. The reactions are often conducted in large reactors with strict control over temperature, pressure, and reaction time to maximize the output of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: Reduction can occur at the benzodiazole ring, typically yielding partially or fully hydrogenated products.
Substitution: The compound can participate in electrophilic substitution reactions, primarily at the benzene ring of the benzodiazole moiety.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is typical.
Substitution: Nitration and sulfonation reagents like nitric acid (HNO3) and sulfuric acid (H2SO4) are used under controlled temperatures.
Major Products Formed
Oxidation: N-oxides of 1-methyl-3-[(3S)-pyrrolidin-3-yl]-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride.
Reduction: Hydrogenated derivatives of the original compound.
Substitution: Nitro or sulfonic acid derivatives, depending on the reagent used.
Scientific Research Applications
Chemistry
This compound is used as an intermediate in the synthesis of more complex molecules. It serves as a scaffold for drug design and development due to its stable benzodiazole core.
Biology
Medicine
The compound is being investigated for its therapeutic potential in neurological disorders, given its ability to interact with specific molecular targets in the brain.
Industry
In the chemical industry, it is used as a starting material for the synthesis of various specialty chemicals, including pharmaceuticals and agrochemicals.
Mechanism of Action
1-methyl-3-[(3S)-pyrrolidin-3-yl]-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride exerts its effects by interacting with specific molecular targets such as receptors or enzymes. The benzodiazole ring mimics the structure of endogenous ligands, allowing it to modulate biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
1-methyl-3-phenyl-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride
1-ethyl-3-[(3S)-pyrrolidin-3-yl]-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride
Uniqueness
Compared to these similar compounds, 1-methyl-3-[(3S)-pyrrolidin-3-yl]-2,3-dihydro-1H-1,3-benzodiazol-2-one hydrochloride offers unique structural features that enhance its binding affinity and specificity for certain biological targets, making it a promising candidate for further scientific research and application.
There you have it—an in-depth look at a rather niche but fascinating compound. What piques your interest about this chemical?
Properties
IUPAC Name |
1-methyl-3-[(3S)-pyrrolidin-3-yl]benzimidazol-2-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O.ClH/c1-14-10-4-2-3-5-11(10)15(12(14)16)9-6-7-13-8-9;/h2-5,9,13H,6-8H2,1H3;1H/t9-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVPAFMCMGLEAPT-FVGYRXGTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(C1=O)C3CCNC3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=CC=CC=C2N(C1=O)[C@H]3CCNC3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.73 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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